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Compound of Interest

Compound Name: 4-Butoxy-2-chloropyridine

CAS No.: 1098093-35-6

Cat. No.: B1469073

. J

Compound ldentity:

o |[UPAC Name: 4-Butoxy-2-chloropyridine
» Molecular Formula:

o Exact Mass: 185.0607 Da

e SMILES:CCCCOC1=CC(Cl)=NC=C1

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of the molecular formula and the
presence of the halogen atom. For 4-Butoxy-2-chloropyridine, the spectrum is dominated by
the stability of the pyridine ring and the lability of the ether chain.

Key Diagnostic Features

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1469073?utm_src=pdf-interest
https://www.benchchem.com/product/b1469073?utm_src=pdf-body
https://www.benchchem.com/product/b1469073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Feature

m/z Value Intensity

Structural Insight

Molecular lon (

)

185 Moderate

Confirms parent mass

(
).

Isotope Peak (

)

187 ~33% of

Definitive proof of
Chlorine. The 3:1 ratio

of
to

is the first checkpoint.

Base Peak (Likely)

129 High

Loss of Butene (

). Characteristic of
alkyl aryl ethers via
McLafferty-like

rearrangement.

Pyridyl Cation

112/114 Moderate

Loss of Butoxy radical

(

) or sequential loss of
OH.

Ring Fragment

78 Low

Loss of Cl from the
pyridine core (Pyridine

radical cation).

Fragmentation Logic

The fragmentation pathway follows a specific energetic hierarchy. The ether linkage is the

"weakest link" relative to the aromatic ring.
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Figure 1: Proposed fragmentation pathway focusing on the dominant ether cleavage.

Infrared Spectroscopy (FT-IR): Functional Group

Validation

IR data is critical for confirming the ether linkage and the substitution pattern of the pyridine

ring.

Diagnostic Bands
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Wavenumber (

Vibration Mode Assignment
)
Aromatic protons (Pyridine
3050 - 3010 Stretch fing).
Butyl chain (Methyl and
2960 - 2870 Stretch
retc Methylene groups).
Pyridine skeletal vibrations
1580, 1460 Stretch _
retc (Breathing modes).
Critical: Asymmetric ether
1260 - 1240 Stretch stretch connecting ring to
oxygen.
1130 - 1090 Characteristic chloro-
Stretch substituted aromatic band.
850 - 800 Indicative of 2,4-disubstitution
Out-of-Plane (oop) (isolated/adjacent protons).

Nuclear Magnetic Resonance (NMR): The Structural
Framework

NMR provides the exact connectivity. The 2,4-substitution pattern creates a distinct shielding
pattern on the pyridine ring.

NMR (400 MHz, )

Note: Chemical shifts (

) are estimates based on substituent additivity rules for pyridines.
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Position Multiplicity (Hz2) Interpretation

(ppm)

Deshielded by

Ring Nitrogen.
H-6 8.15 Doublet (d) 5.8 ]

Ortho-coupling to

H-5.

Shielded by 4-

alkoxy group.
H-3 6.85 Doublet (d) 2.2 Y9 .p

Meta-coupling to

H-5.

Shielded by 4-
alkoxy. Couples
to H-6 (ortho)
and H-3 (meta).

H-5 6.72 dd 58,22

Deshielded by

4.05 Triplet (t) 6.5 Oxygen (

).

-CH2

Methylene

i djacent t
-CH2 1.78 Quintet (m) 70 adjacent to

Methylene

-CH2 1.50 Sextet (m) 7.0 adjacent to

methyl.

Terminal methyl

group.

CH3 0.98 Triplet (t) 7.0

Expert Insight: The key to distinguishing this from the 2-butoxy-4-chloropyridine isomer is the
chemical shift of H-3. In the 4-butoxy isomer (target), H-3 is flanked by the ether and the
chlorine, appearing upfield (~6.8 ppm) due to the strong resonance donation of the oxygen into
the 4-position.
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NMR (100 MHz, )

Carbon Type Assignment
o (ppm) g
Most deshielded;
C4 Quaternary 166.5 attached to Oxygen
(Ipso).
Attached to Nitrogen
C-2 Quaternary 152.0 .
and Chlorine.
C-6 Methine (CH) 149.5 Alpha to Nitrogen.
) Ortho to alkoxy;
C-3 Methine (CH) 109.0 )
shielded.
) Ortho to alkoxy;
C-5 Methine (CH) 107.5 )
shielded.
) Typical aliphatic ether
Butoxy Chain 68.5, 30.8, 19.1, 13.7

pattern.

Integrated Structural Logic

To certify the structure, one must cross-reference the datasets. A single technique is insufficient
due to potential isomers.
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CERTIFIED STRUCTURE:
4-Butoxy-2-chloropyridine

Click to download full resolution via product page

Figure 2: Logic flow for multi-modal structural validation.

Experimental Protocols
Protocol A: NMR Sample Preparation

¢ Solvent: Use

(Chloroform-d) with 0.03% TMS as an internal standard. Pyridines can be sensitive to acidic
impurities in

(which protonate the N), causing shift drifts.

+ Neutralization: If peak broadening is observed, filter the solvent through basic alumina or add
a single pellet of solid

to the NMR tube to ensure the free base form is measured.

¢ Concentration: 10-15 mg of sample in 0.6 mL solvent.

Protocol B: GC-MS Method
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e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Hold 60°C for 2 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.
e Inlet: Split mode (20:1), 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1469073#spectroscopic-data-nmr-ir-ms-for-4-butoxy-
2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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